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molecular formula C11H14O2 B3121798 Methyl 2-methyl-3-phenylpropanoate CAS No. 29417-83-2

Methyl 2-methyl-3-phenylpropanoate

Cat. No. B3121798
M. Wt: 178.23 g/mol
InChI Key: ZQDZXEFWUCNPMG-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

n-Butyl lithium (1.49N, 49.2 ml, 73.3 mmol) was added dropwise to a solution of diisopropylamine (10.3 ml, 73.3 mmol) in 100 ml of anhydrous THF at 0° C. under argon atmosphere. After the mixture was stirred at 0° C. for 20 minutes, 3-phenylpropionic acid (5.00 g, 33.3 mmol) was added dropwise. After the mixture was stirred at 0° C. for 10 minutes, HMPA (12.7 ml, 73.3 mmol) was added dropwise and the mixture was further stirred for 20 minutes. Methyl iodide (4.4 ml, 69.9 mmol) was added dropwise at 0° C. and the mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with an aqueous saturated solution of ammonium chloride and acidified to pH2 with concentrated hydrochloric acid. The mixture was extracted with ethyl acetate (50 ml×4). The combined ethyl acetate layers were washed with water (50 ml) and brine (50 ml), dried over anhydrous sodium sulfate, and concentrated. To a solution of this residue in 100 ml of ether was added dropwise 50 ml of a solution of diazomethane in ether at 0° C. After concentration, the residue was distilled to give a colorless oil of methyl 2-methyl-3-phenylpropionate (5.6383 g, yield 95.0%, b.p. 122.5°-124.5° C./18 mmHg), which was assigned the structure by the following data:
Quantity
49.2 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
12.7 mL
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C(NC(C)C)(C)C.[C:13]1([CH2:19][CH2:20][C:21](O)=O)[CH:18]=CC=CC=1.CN(P(N(C)C)(N(C)C)=[O:28])C.CI.Cl.C1[CH2:42][O:41][CH2:40]C1>[Cl-].[NH4+]>[CH3:4][CH:3]([CH2:2][C:1]1[CH:18]=[CH:13][CH:19]=[CH:20][CH:21]=1)[C:40]([O:41][CH3:42])=[O:28] |f:7.8|

Inputs

Step One
Name
Quantity
49.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)O
Step Three
Name
Quantity
12.7 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
4.4 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred at 0° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (50 ml×4)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water (50 ml) and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To a solution of this residue in 100 ml of ether was added dropwise 50 ml of a solution of diazomethane in ether at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(C(=O)OC)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6383 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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